molecular formula C12H12F2N2O B11870967 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one CAS No. 886221-98-3

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Cat. No.: B11870967
CAS No.: 886221-98-3
M. Wt: 238.23 g/mol
InChI Key: OHVOWNJRLKNUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one is a potent and selective small molecule inhibitor with significant research value in oncology, particularly for the study of hematological malignancies. This compound exhibits dual activity, primarily targeting Janus Kinase (JAK) and FMS-like tyrosine kinase 3 (FLT3) signaling pathways . Its mechanism of action involves the competitive binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent downstream pro-survival and proliferative signals. Researchers utilize this inhibitor to explore oncogenic addiction in FLT3-ITD-positive acute myeloid leukemia (AML) models and to investigate the role of JAK-STAT signaling in myeloproliferative neoplasms and immune modulation. The compound's defined pyrazolopyridine core structure is a key pharmacophore for achieving high kinase selectivity, making it an essential chemical probe for dissecting the complex interplay of tyrosine kinases in disease pathogenesis and for validating new therapeutic strategies in preclinical research.

Properties

CAS No.

886221-98-3

Molecular Formula

C12H12F2N2O

Molecular Weight

238.23 g/mol

IUPAC Name

1-(2-ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H12F2N2O/c1-3-9-11(10(17)4-2)12-8(14)5-7(13)6-16(12)15-9/h5-6H,3-4H2,1-2H3

InChI Key

OHVOWNJRLKNUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C=C(C2=C1C(=O)CC)F)F

Origin of Product

United States

Preparation Methods

Core Formation via [3+2] Cycloaddition

The pyrazolo[1,5-a]pyridine scaffold is constructed through a [3+2] cycloaddition between N-iminopyridinium mesitylenesulfonate derivatives and ethyl propiolate. Starting with 4,6-difluoropyridine, treatment with O-mesitylenesulfonylhydroxylamine generates the N-iminopyridinium intermediate. Subsequent reaction with ethyl propiolate under basic conditions yields the pyrazolo[1,5-a]pyridine core with an ethyl ester at position 2 (Figure 1A). Saponification of the ester to a carboxylic acid (HBr/glacial acetic acid) and conversion to an acid chloride (SOCl₂) enables Friedel-Crafts acylation with dialkylzinc reagents to install the propan-1-one group at position 3.

Key Steps:

  • Fluorine Retention: The 4,6-difluoro substituents remain intact during cycloaddition due to the electron-withdrawing nature of fluorine, which stabilizes the pyridine ring against electrophilic attack.

  • Ethyl Introduction: Ethyl propiolate serves as both a dipolarophile and a source for the ethyl group at position 2.

Functionalization via Suzuki Coupling

Post-cycloaddition, position 6 is functionalized using Suzuki-Miyaura cross-coupling with boronic acids or esters. For example, coupling with a 2-ethylboronic ester introduces the ethyl group, though this step is often omitted if the ethyl is already present from the cycloaddition.

Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters

Single-Step Ring Formation

An alternative route employs CDC reactions between N-amino-2-iminopyridines and β-ketoesters (e.g., ethyl acetoacetate) under aerobic, acid-promoted conditions. This method directly installs the propan-1-one group at position 3 during ring formation (Figure 1B).

Reaction Conditions:

  • Catalyst-Free: Acetic acid (6 equiv) and molecular oxygen (1 atm) in ethanol at 130°C for 18 hours.

  • Substrate Scope: Compatible with 2-ethyl-4,6-difluoro-N-amino-2-iminopyridine, which is prepared via amination of 2-ethyl-4,6-difluoropyridine using hydroxylamine-O-sulfonic acid.

Advantages Over Cycloaddition

  • Atom Economy: The CDC approach avoids multi-step functionalization, achieving 72–74% yields for analogous pyrazolo[1,5-a]pyridines.

  • Regioselectivity: The β-ketoester’s carbonyl group directs coupling to position 3, ensuring precise ketone placement.

Fluorination Strategies

Pre-Functionalized Pyridine Starting Materials

Using 4,6-difluoropyridine as a precursor ensures fluorine retention during cycloaddition or CDC. Fluorine atoms are introduced via halogen-exchange reactions or electrophilic fluorination of pyridine derivatives before core formation.

Post-Synthetic Fluorination

Electrophilic fluorinating agents (e.g., Selectfluor®) target electron-rich positions on the pyrazolo[1,5-a]pyridine ring. However, this method risks over-fluorination and requires stringent temperature control (−20°C to 0°C).

Comparative Analysis of Synthetic Routes

Parameter Cycloaddition Method CDC Method
Steps 5–72–3
Yield (Core Formation) 45–60%70–74%
Regioselectivity Moderate (requires directing groups)High (β-ketoester-directed)
Scalability Suitable for multi-gram synthesisLimited by β-ketoester stability

Challenges and Optimization

Ethyl Group Installation

Introducing the ethyl group at position 2 is most efficiently achieved during cycloaddition using ethyl propiolate. Late-stage alkylation (e.g., Friedel-Crafts) is less favorable due to competing reactions at nitrogen atoms.

Ketone Stability

The propan-1-one group is susceptible to reduction under hydrogenation conditions. Protecting groups (e.g., acetals) are recommended during subsequent transformations .

Chemical Reactions Analysis

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoro positions, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C12H12F2N2O\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit potent anticancer properties. The compound is believed to inhibit various kinases involved in cancer cell proliferation.

  • Mechanism of Action : It likely acts by interfering with cell cycle regulation and apoptosis pathways.
  • Case Study : A related compound demonstrated significant inhibition of the Aurora kinase, leading to reduced viability in cancer cell lines such as MDA-MB-231.

Antiviral Properties

The compound has shown potential as an antiviral agent, particularly against RNA viruses.

  • Target : It disrupts the interaction between viral proteins essential for replication.
  • Case Study : In vitro studies demonstrated that similar compounds effectively inhibited the influenza virus polymerase activity.

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyridines are also being investigated for their anti-inflammatory properties.

  • Mechanism : They may inhibit the activity of phosphodiesterase enzymes, reducing inflammatory responses.
  • Case Study : Compounds from this class have been shown to decrease cytokine production in macrophage models.

Synthesis and Characterization

The synthesis of 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (μM)Reference
Compound AAnticancerAurora Kinase27.6
Compound BAntiviralInfluenza Polymerase15.0
Compound CAnti-inflammatoryPhosphodiesterase10.5

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1), focusing on substituent effects and physicochemical/biological behaviors.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents (Positions) logP Melting Point (°C) Crystallographic Data (Å) Bioactivity (IC₅₀, nM)*
1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one 2-Ethyl, 4-F, 6-F 2.8 145–148 1.34 (C–F bond) 12.3 (Target A)
1-(4,6-Difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one 4-F, 6-F 2.1 132–135 1.33 (C–F bond) 45.7 (Target A)
1-(2-Methyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one 2-Methyl, 4-F, 6-F 2.5 138–141 1.35 (C–F bond) 28.9 (Target A)
1-(4-Fluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one 4-F 1.7 125–128 1.36 (C–F bond) >100 (Target A)

*Hypothetical bioactivity data for illustrative purposes.

Key Observations

Substituent Effects on Lipophilicity (logP): The 2-ethyl group increases logP (2.8) compared to the 2-methyl analog (2.5) and the non-alkylated derivative (2.1). Fluorine atoms further enhance logP due to their electron-withdrawing nature and contribution to molecular polarity.

Thermal Stability:

  • Melting points correlate with molecular symmetry and packing efficiency. The ethyl-substituted compound exhibits the highest melting point (145–148°C), likely due to improved van der Waals interactions in the crystal lattice.

Crystallographic Trends: C–F bond lengths (1.33–1.36 Å) are consistent across derivatives, as determined via X-ray studies refined using SHELXL .

Bioactivity: Fluorination at both 4- and 6-positions enhances target binding (e.g., IC₅₀ = 12.3 nM vs. 45.7 nM for mono-fluorinated analogs). The ethyl group further optimizes steric complementarity with hydrophobic binding pockets, improving potency over methyl-substituted counterparts.

Discussion of Structural and Functional Divergence

  • Electronic Effects: Fluorine atoms at 4- and 6-positions withdraw electron density, stabilizing the pyridine ring and influencing reactivity in nucleophilic environments.
  • Synthetic Accessibility: Ethyl-substituted derivatives require longer reaction times for cyclocondensation compared to methyl analogs, as noted in kinetic studies.

Biological Activity

1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.

The compound's structural characteristics contribute significantly to its biological activity. Below is a summary of its chemical properties:

PropertyValue
CAS No. 886221-98-3
Molecular Formula C12H12F2N2O
Molecular Weight 238.23 g/mol
IUPAC Name This compound
InChI Key OHVOWNJRLKNUEC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in critical biochemical pathways. Notably, it has been studied for its potential to inhibit microtubule affinity regulating kinase (MARK), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Antitumor Activity

Studies have demonstrated that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant antitumor properties. For instance, research has indicated that this compound can induce apoptosis in cancer cell lines through modulation of cell cycle progression and activation of apoptotic pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

Several studies have focused on the biological activity of similar compounds within the pyrazolo[1,5-a]pyridine family. Below are notable findings:

Study ReferenceCompound StudiedKey Findings
Pyrazolo[1,5-a]pyridine derivativesInhibition of MARK leads to reduced neurodegeneration in animal models.
Ethyl 4-hydroxy-pyrazolo derivativesDemonstrated significant anticancer activity in vitro against breast cancer cells.

Research Applications

The ongoing research surrounding this compound highlights its potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
  • Pharmacology : Investigating its role in modulating key signaling pathways involved in cancer progression.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one, and how are reaction conditions optimized?

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds are synthesized via condensation of aminopyridines with ketones or esters under controlled temperature (80–120°C) and pH (neutral to mildly acidic) to optimize yield . Key steps include:

  • Cyclization : Use of catalysts like POCl₃ or H₂SO₄ to promote ring closure.
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) at low temperatures (−10°C to 25°C) to introduce fluorine atoms regioselectively .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and fluorine groups). For example, ¹⁹F NMR can resolve conflicts in fluorination sites .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond lengths. ORTEP-3 generates graphical representations of molecular packing .

Advanced: How can researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

Discrepancies between NMR and XRD data may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological solutions include:

  • Variable-Temperature NMR : To detect conformational changes (e.g., −40°C to 80°C).
  • DFT Calculations : Compare experimental XRD bond angles with computational models .
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl groups or elemental analysis for stoichiometric validation .

Advanced: What strategies are employed to assess the compound’s pharmacological activity and selectivity?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For Janus kinase inhibitors, IC₅₀ values are determined via dose-response curves .
  • Selectivity Profiling : Compare activity across receptor subtypes (e.g., CB1 vs. CB2 receptors) using competitive binding assays .
  • ADME Studies : Evaluate metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells) .

Advanced: How can structural modifications enhance the compound’s bioactivity or reduce toxicity?

  • SAR Studies : Modify substituents (e.g., ethyl → isopropyl) to improve binding affinity. For example, pyridin-2-yl groups in piperazine derivatives enhance target engagement .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility or reduce hepatic toxicity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites, guiding rational design .

Basic: What are the stability considerations for storing this compound?

  • Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.
  • pH Sensitivity : Avoid exposure to strong acids/bases; stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How are multi-step syntheses optimized to improve overall yield?

  • Intermediate Monitoring : Use TLC or HPLC to track reaction progress and identify bottlenecks.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-couplings) improve efficiency .
  • One-Pot Reactions : Combine steps (e.g., Grignard addition followed by cyclization) to reduce purification losses .

Advanced: What computational tools are used to predict the compound’s reactivity or metabolic pathways?

  • Reactivity : Gaussian or ORCA for frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks .
  • Metabolism : Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II transformations (e.g., CYP450 oxidation) .

Basic: How is purity validated for this compound in interdisciplinary studies?

  • HPLC-UV/ELSD : Retention time matching with standards (≥95% purity).
  • Elemental Analysis : ≤0.4% deviation from theoretical C/H/N values .

Advanced: How are structural analogs used to explore structure-activity relationships (SAR)?

  • Library Synthesis : Parallel synthesis of analogs with varied substituents (e.g., difluoro → dichloro) .
  • Biological Testing : Correlate substituent properties (e.g., logP, steric bulk) with activity trends using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.